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Compound of Interest |

4,5-Dimethoxy-2-(prop-2-
Compound Name:
ynamido)benzoic acid

CAS No.: 1017038-09-3

Cat. No.: B3374074
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Executive Summary

The ortho-substituted prop-2-ynamido benzoic acid moiety represents a "privileged scaffold" in
medicinal chemistry. Its dual functionality—combining a hard electrophile (carboxylic acid) with
a Michael acceptor (alkynamide)—enables diverse post-synthetic modifications. This guide
provides a definitive protocol for its synthesis, spectroscopic validation, and application in
heterocycle generation.

Chemical Architecture & Synthetic Rationale

The core structure consists of an anthranilic acid backbone acylated with propiolic acid. The
critical structural feature is the intramolecular hydrogen bond between the amide proton and
the carboxylic acid carbonyl, which locks the molecule in a planar conformation, pre-organizing
it for cyclization.

Synthetic Workflow

The most robust method involves the acylation of anthranilic acid using propioloyl chloride or a
DCC-mediated coupling with propiolic acid. The acid chloride route is preferred for scale-up
due to simplified purification.
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Figure 1: Synthetic pathway for the generation of the prop-2-ynamido scaffold. The base (Et3N)
is critical to scavenge HCI, while the acidic workup ensures the carboxylic acid remains
protonated for precipitation.

Experimental Protocols
Synthesis of 2-(Prop-2-ynamido)benzoic acid

Rationale: We utilize dichloromethane (DCM) as a non-nucleophilic solvent to prevent side
reactions with the acid chloride. The temperature control (

) is vital to suppress the polymerization of the terminal alkyne.

Materials:

Anthranilic acid (1.0 eq)

Propioloyl chloride (1.1 eq)

Triethylamine (

, 1.2 eq)

DCM (Anhydrous)
Step-by-Step Methodology:

e Solubilization: Dissolve anthranilic acid (13.7 g, 100 mmol) in anhydrous DCM (200 mL) in a
round-bottom flask under

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b3374074?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3374074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

atmosphere.
» Base Addition: Add
(16.7 mL, 120 mmol) and cool the solution to
using an ice bath. Observation: The solution may darken slightly.

o Acylation: Dropwise add propioloyl chloride (100 mmol) over 30 minutes. Critical: Maintain
temperature

to avoid exothermic decomposition.
e Reaction: Stir at

for 1 hour, then warm to room temperature (RT) for 2 hours. Monitor by TLC (50%
EtOAc/Hexane).

o Workup:
o Wash with 1IN HCI (
mL) to remove excess base and protonate the product.
o Wash with Brine (
mL).

o Dry organic layer over

 Purification: Concentrate in vacuo. Recrystallize the solid residue from Ethanol/Water to yield
off-white needles.

Spectroscopic Characterization

Accurate identification relies on distinguishing the amide carbonyl from the acid carbonyl and
verifying the integrity of the terminal alkyne.

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3374074?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

NMR Diagnhostics

The intramolecular Hydrogen Bond (IMHB) causes a significant downfield shift of the amide

NH.

Table 1: Diagnostic NMR Shifts (DMSO-

Shift (
Nuclei
ppm)

Multiplicity

Assignment

Structural
Insight

11.8-12.2

Singlet (br)

-COOH

Carboxylic acid
proton

(exchangeable).

11.2-115

Singlet

-NH-CO-

Diagnostic:
Deshielded by
IMHB to ortho-

carbonyl.

42-4.4

Singlet

C-H

Terminal alkyne
proton.
Distinctive for

propiolamides.

8.4-8.5

Doublet

Ar-H (C3)

Proton ortho to
amide;
deshielded by
amide

anisotropy.

169.5

Singlet

-COCOH

Acid Carbonyl.

151.2

Singlet

-NH-CO-

Amide Carbonyl
(conjugated to

alkyne).

78.5, 76.2

Singlet

Alkyne carbons.
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IR Spectroscopy Features

Table 2: Key Infrared Absorption Bands

Frequency (

Vibration Mode Intensity Interpretation
)
3950 - 3300 sh Medi Confirms terminal
- arp, Medium
C-H Stretch P alkyne integrity.
C .
Characteristic of
2100 - 2120 Weak )
C Stretch asymmetric alkynes.
i Typical carboxylic acid
1680 - 1700 C=0 (Acid) Strong, Broad i
dimer stretch.
Lower frequency due
1650 - 1660 C=0 (Amide I) Strong to conjugation with

alkyne.

Solid-State Analysis & Reactivity
Crystallographic Conformation

X-ray analysis of analogous N-acyl anthranilic acids reveals a planar conformation stabilized by
an intramolecular hydrogen bond between the amide N-H and the acid C=0 (S(6) ring motif).
This planarity is not merely structural; it is functional, reducing the entropic cost for cyclization
reactions.

Cyclization Pathways (Drug Development Utility)

The 2-(prop-2-ynamido)benzoic acid scaffold is a divergent precursor. Depending on the
catalyst and conditions, it can cyclize via Oxygen (to Isocoumarins) or Nitrogen (to
Quinazolinones).
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Figure 2: Divergent reactivity of the scaffold. O-cyclization yields isocoumarins

(anticoagulant/antifungal scaffolds), while condensation with amines yields quinazolinones

(kinase inhibitor scaffolds).

The Isocoumarin pathway is particularly relevant for researchers targeting serine proteases,

while the Quinazolinone pathway is foundational for EGFR inhibitor development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.
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